3-(2-Chloro-6-fluorophenyl)prop-2-enal
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Overview
Description
3-(2-Chloro-6-fluorophenyl)prop-2-enal, also known as 2-chloro-6-fluorocinnamaldehyde, is an organic compound with the molecular formula C9H6ClFO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a prop-2-enal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate reagent to introduce the prop-2-enal group. This can be done using a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction typically requires a base such as potassium tert-butoxide and is carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Chloro-6-fluorophenyl)prop-2-enoic acid.
Reduction: 3-(2-Chloro-6-fluorophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)prop-2-enal
- 3-(2,6-Difluorophenyl)prop-2-enal
- 3-(2-Chloro-4-fluorophenyl)prop-2-enal
Uniqueness
3-(2-Chloro-6-fluorophenyl)prop-2-enal is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H6ClFO |
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Molecular Weight |
184.59 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+ |
InChI Key |
CULZNIOWOCPUHH-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C=O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC=O)F |
Origin of Product |
United States |
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